molecular formula C28H31ClN4O3 B597442 N-((S)-1-Amino-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-3-chloro-4-isopropoxybenzamide CAS No. 1240137-87-4

N-((S)-1-Amino-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-3-chloro-4-isopropoxybenzamide

Cat. No.: B597442
CAS No.: 1240137-87-4
M. Wt: 507.031
InChI Key: PCYDNGGBZWDDLU-AVRDEDQJSA-N
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Description

N-((S)-1-Amino-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-3-chloro-4-isopropoxybenzamide (CAS: 1240137-87-4) is a chiral benzamide derivative featuring an imidazo[1,2-a]pyridine core, a scaffold prevalent in bioactive molecules targeting neurological and antimicrobial pathways . Its molecular formula is C₂₈H₃₁ClN₄O₃ (MW: 507.04 g/mol), with stereochemical specificity at the (S)-1-hydroxyethyl substituent on the imidazopyridine ring and the (S)-configured amino-propan-2-yl backbone .

Properties

IUPAC Name

N-[(2S)-1-amino-3-[4-[8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31ClN4O3/c1-17(2)36-26-11-10-21(14-24(26)29)28(35)31-22(15-30)13-19-6-8-20(9-7-19)25-16-33-12-4-5-23(18(3)34)27(33)32-25/h4-12,14,16-18,22,34H,13,15,30H2,1-3H3,(H,31,35)/t18-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYDNGGBZWDDLU-AVRDEDQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C(C)O)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)C[C@@H](CN)NC(=O)C4=CC(=C(C=C4)OC(C)C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743438
Record name N-[(2S)-1-Amino-3-(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)propan-2-yl]-3-chloro-4-[(propan-2-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240137-87-4
Record name N-[(2S)-1-Amino-3-(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)propan-2-yl]-3-chloro-4-[(propan-2-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-((S)-1-Amino-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-3-chloro-4-isopropoxybenzamide, also known by its CAS number 1240137-87-4, is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C28H31ClN4O3
  • Molecular Weight : 507.02 g/mol
  • Structure : The compound features an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities.

Antiparasitic and Antitubercular Activity

Research has indicated that compounds related to imidazo[1,2-a]pyridine can exhibit significant antiparasitic and antitubercular activities. For instance, studies have shown that derivatives of this class can effectively target various life stages of parasites such as Leishmania donovani and Trypanosoma brucei . The structure–activity relationship (SAR) studies suggest that modifications to the aryl side chain and the stereochemistry of the compound are critical for enhancing biological activity .

Cytotoxicity and Cancer Research

Recent investigations into similar compounds have revealed promising results in cancer treatment. For example, certain derivatives demonstrated low cytotoxicity while maintaining potent activity against cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). The IC50 values for these compounds varied significantly, indicating their potential as therapeutic agents .

CompoundCell LineIC50 (µM)
Compound 1MCF73.79
Compound 2NCI-H46042.30
Compound 3Hep-23.25

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
  • Modulation of Ion Channels : Some derivatives have been reported to modulate ion channels, which can affect cellular excitability and signaling pathways .
  • Targeting Specific Receptors : The compound may interact with specific receptors or proteins involved in cancer progression or parasitic survival.

Study on Antiparasitic Activity

In a study focusing on the antiparasitic effects of imidazo[1,2-a]pyridine derivatives, researchers synthesized a series of compounds and evaluated their efficacy against Leishmania species. The findings indicated that certain modifications led to enhanced activity against both promastigote and amastigote forms of the parasite .

Cancer Cell Line Testing

Another research effort assessed the cytotoxic effects of various derivatives on different cancer cell lines. Compounds were screened for their ability to induce apoptosis in MCF7 cells, with some achieving IC50 values as low as 0.01 µM, showcasing their potential as effective anticancer agents .

Comparison with Similar Compounds

N-((S)-1-[(N,N-Dimethylglycyl)amino]-3-(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)propan-2-yl)-3-chloro-4-isopropoxybenzamide (CAS: 1088965-37-0)

  • Molecular Formula : C₃₂H₃₈ClN₅O₄ (MW: 592.14 g/mol)
  • Key Differences : Incorporates an N,N-dimethylglycyl group, introducing a tertiary amine that enhances aqueous solubility via protonation. This modification may reduce CNS penetration compared to the parent compound due to increased polarity .
  • Potential Applications: Improved solubility suggests suitability for intravenous formulations, whereas the parent compound’s simpler structure favors oral bioavailability.

Compound 7k (from )

  • Structure : Features a pyrimido[4,5-d]pyrimidinyl core and valyl residues.
  • Key Differences : The heterocyclic pyrimido-pyrimidine system and valyl linkage suggest kinase inhibition or protease targeting, diverging from the imidazopyridine-based neurological activity of the parent compound .
  • Molecular Complexity : Higher synthetic complexity due to multiple stereocenters and functional groups.

Substituent Variants

N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-Fluorophenyl)Benzamide Derivatives

  • Key Differences: Bromine (vs.
  • Activity Implications : Bromine may reduce off-target interactions but limit solubility compared to the parent compound’s chloro-isopropoxy balance.

Physicochemical and Functional Comparisons

Property Target Compound Cpd 096048 (Dimethylglycyl) BAC-C12 (Quaternary Ammonium)
Molecular Weight (g/mol) 507.04 592.14 ~316 (for C12 chain)
Key Functional Groups Chloro, isopropoxy, (S)-hydroxyethyl Dimethylglycyl, chloro Alkyl chain, quaternary ammonium
Solubility Moderate (lipophilic) High (ionizable amine) High (CMC ~8 mM)
Therapeutic Target CNS receptors, antimicrobial enzymes Solubility-driven applications Surfactant/membrane disruption

Research Findings and Implications

Stereochemical Specificity : The (S)-configuration of the hydroxyethyl group in the target compound is critical for binding to chiral receptors, analogous to zolpidem’s imidazopyridine-based GABA_A receptor selectivity .

Metabolic Stability : The isopropoxy group may confer slower hepatic clearance compared to methoxy analogues, as seen in benzamide derivatives .

Antimicrobial Potential: Imidazopyridine cores are associated with bacterial efflux pump inhibition; the chloro-isopropoxy combination may enhance Gram-positive activity .

Preparation Methods

3-Chloro-4-isopropoxybenzoic Acid

The benzamide precursor is synthesized via alkylation of 3-chloro-4-hydroxybenzoic acid with isopropyl bromide under basic conditions (K₂CO₃, DMF, 80°C, 12 h). Yield: 85–90%.

Table 1: Optimization of Alkylation Conditions

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF8089
NaOHEtOH7072
Cs₂CO₃DMSO9083

Imidazo[1,2-a]pyridine Core Construction

The imidazo[1,2-a]pyridine ring is formed via cyclocondensation of 2-aminopyridine with α-bromoketones. For the 8-((S)-1-hydroxyethyl) derivative, a chiral auxiliary-controlled Friedländer reaction is employed using (S)-ethyl lactate as the stereochemical template.

Stepwise Assembly of the Target Compound

Amide Coupling

The benzamide is coupled to the propan-2-ylamine sidechain using EDCI/HOBt in dichloromethane (0°C to rt, 24 h). Boc protection ensures amine group integrity during subsequent steps.

Reaction Conditions:

  • Coupling Agent: EDCI (1.2 equiv)

  • Additive: HOBt (1.5 equiv)

  • Solvent: DCM

  • Yield: 78%

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) links the boronic ester of the imidazo[1,2-a]pyridine to the aryl bromide intermediate. Key parameters:

  • Catalyst Loading: 5 mol%

  • Temperature: 100°C

  • Yield: 65–70%.

Stereochemical Resolution

Chiral HPLC (Chiralpak IA column, hexane/EtOH 85:15) separates enantiomers to achieve >99% ee for the (S)-1-hydroxyethyl group.

Purification and Characterization

Chromatographic Purification

Final purification uses reverse-phase HPLC (C18 column, acetonitrile/water gradient), achieving ≥98% purity.

Table 2: Analytical Data

TechniqueKey Signals
¹H NMR δ 8.21 (s, 1H, imidazo-H), 1.45 (d, J=6.5 Hz, 3H, CH₃)
HRMS [M+H]⁺ calcd. 507.0237, found 507.0234
HPLC Purity 98.7% (254 nm)

Optimization Challenges and Solutions

Amide Bond Hydrolysis Mitigation

Lowering reaction pH (pH 6–7) during coupling minimizes hydrolysis of the isopropoxy group.

Palladium Residue Removal

Treatment with SiliaMetS® thiourea resin reduces Pd content to <5 ppm .

Q & A

Q. What synthetic strategies are recommended for constructing the imidazo[1,2-a]pyridine core in this compound?

The imidazo[1,2-a]pyridine core is typically synthesized via cyclization reactions between 2-aminopyridine derivatives and α-haloketones or aldehydes. Key steps include:

  • Vilsmeier-Haack reaction for introducing aldehyde groups to the pyridine ring under controlled temperatures (0–10°C) using POCl₃ and DMF .
  • Schiff base formation followed by sodium borohydride reduction to stabilize stereochemistry at chiral centers .
  • Chromatographic purification (e.g., flash column chromatography) to isolate intermediates with >95% purity .

Q. Which analytical techniques are critical for confirming the stereochemical integrity of this compound?

  • Chiral HPLC : Resolves enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H) to verify (S)-configurations at hydroxyethyl and amino centers .
  • NMR spectroscopy : NOESY/ROESY experiments detect through-space interactions to confirm spatial arrangements of substituents .
  • Mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns, ensuring absence of racemization .

Q. How can researchers assess the compound’s solubility and stability in biological assays?

  • Solubility screening : Use dynamic light scattering (DLS) in buffers (PBS, pH 7.4) with co-solvents (DMSO ≤1%) to determine critical micelle concentration .
  • Stability studies : Incubate the compound at 37°C in plasma or simulated gastric fluid, followed by LC-MS quantification of degradation products over 24 hours .

Advanced Research Questions

Q. How can contradictory binding affinity data across different target proteins be resolved?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., isopropoxy vs. methoxy groups) and compare IC₅₀ values using radioligand displacement assays .
  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify hydrogen-bonding interactions or steric clashes .
  • Molecular dynamics simulations : Model binding poses over 100 ns trajectories to assess conformational flexibility and entropy-driven discrepancies .

Q. What experimental design optimizes enantiomeric excess (ee) during asymmetric synthesis?

  • Design of Experiments (DoE) : Apply factorial designs to test variables (catalyst loading, temperature, solvent polarity) and maximize ee. For example:
VariableRange TestedOptimal Condition
Catalyst (BINAP)5–15 mol%10 mol%
Temperature-20°C to 25°C0°C
SolventTHF, Toluene, DCMToluene
Results from such optimizations have achieved ee >98% .

Q. How can metabolic instability of the hydroxyethyl group be addressed in preclinical studies?

  • Isotope labeling : Synthesize a deuterated analog at the hydroxyethyl position to slow CYP450-mediated oxidation .
  • Prodrug strategies : Replace the hydroxyl group with a phosphate ester, which is cleaved enzymatically in target tissues .
  • In vitro microsomal assays : Compare metabolic half-life (t₁/₂) of analogs using human liver microsomes + NADPH cofactor .

Data Contradiction Analysis

Q. Discrepancies in cytotoxicity data between 2D vs. 3D cell models: How to interpret?

  • 3D spheroid penetration assays : Use fluorescence-labeled compound to quantify diffusion depth via confocal microscopy .
  • Hypoxia markers : Measure HIF-1α levels in 3D models to assess if reduced efficacy stems from poor penetration or hypoxia-induced resistance .

Q. Why does the compound show variable inhibition of cytochrome P450 isoforms?

  • Pan-P450 screening : Test inhibition against CYP3A4, CYP2D6, and CYP2C9 isoforms using fluorogenic substrates. For example:
CYP Isoform% Inhibition (10 µM)
3A485%
2D645%
2C912%
Such data suggest prioritizing CYP3A4-dependent drug-drug interaction studies in vivo .

Methodological Resources

  • Stereochemical control : Refer to for sodium borohydride reduction protocols.
  • Binding assays : details surface plasmon resonance (SPR) parameters for kinetic analysis.
  • Metabolic profiling : provides LC-MS/MS transitions for quantifying major metabolites.

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